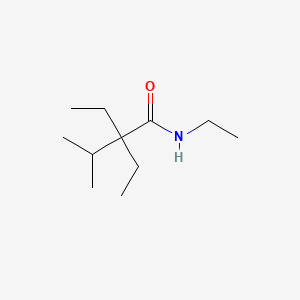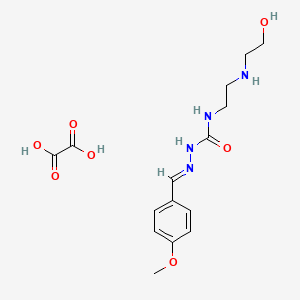
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinecarboxamide core with additional functional groups that may contribute to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate typically involves multiple steps:
Formation of the Hydrazinecarboxamide Core: This step may involve the reaction of hydrazine with a carboxylic acid derivative under controlled conditions.
Introduction of the Hydroxyethylamino Group: This step may involve the reaction of the intermediate with an appropriate amine, such as 2-hydroxyethylamine.
Addition of the Methoxyphenyl Group: This step may involve the reaction of the intermediate with a methoxy-substituted benzaldehyde.
Formation of the Ethanedioate Salt: This step may involve the reaction of the final product with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: The compound may be reduced to form corresponding amines or alcohols.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents such as halogens or alkylating agents.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
科学研究应用
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a potential therapeutic agent for treating specific diseases.
Industry: As a component in the production of specialized materials or chemicals.
作用机制
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may involve interactions with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes.
相似化合物的比较
Similar Compounds
- N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide
- N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide hydrochloride
Uniqueness
The uniqueness of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may lie in its specific functional groups and their arrangement, which may confer unique reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
180045-55-0 |
|---|---|
分子式 |
C15H22N4O7 |
分子量 |
370.36 g/mol |
IUPAC 名称 |
1-[2-(2-hydroxyethylamino)ethyl]-3-[(E)-(4-methoxyphenyl)methylideneamino]urea;oxalic acid |
InChI |
InChI=1S/C13H20N4O3.C2H2O4/c1-20-12-4-2-11(3-5-12)10-16-17-13(19)15-7-6-14-8-9-18;3-1(4)2(5)6/h2-5,10,14,18H,6-9H2,1H3,(H2,15,17,19);(H,3,4)(H,5,6)/b16-10+; |
InChI 键 |
AONIBFDQDFQUTH-QFHYWFJHSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)NCCNCCO.C(=O)(C(=O)O)O |
规范 SMILES |
COC1=CC=C(C=C1)C=NNC(=O)NCCNCCO.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


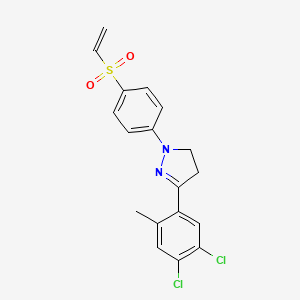
![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)
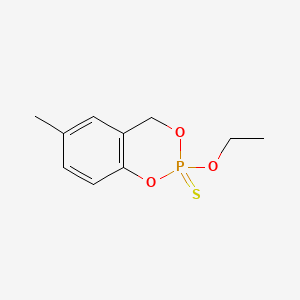
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)
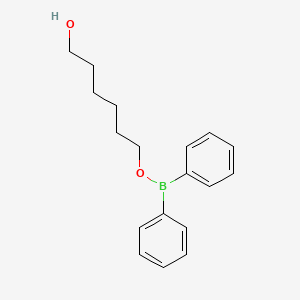
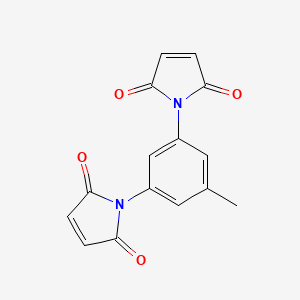
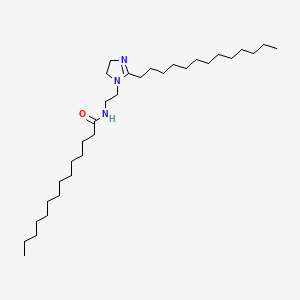
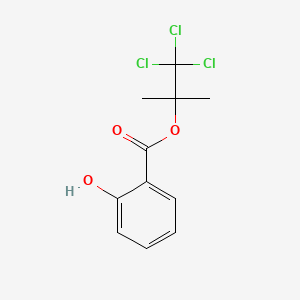
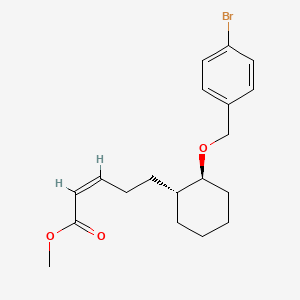
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12688965.png)



